molecular formula C24H16O4 B14442751 Fumaric acid, bis(2-naphthyl) ester CAS No. 73839-82-4

Fumaric acid, bis(2-naphthyl) ester

Cat. No.: B14442751
CAS No.: 73839-82-4
M. Wt: 368.4 g/mol
InChI Key: OQTWKMMWTVEVPX-YPKPFQOOSA-N
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Description

Fumaric acid, bis(2-naphthyl) ester is an organic compound derived from fumaric acid and 2-naphthol Fumaric acid is a naturally occurring organic acid found in various plants and fungi It is an intermediate in the citric acid cycle, which is essential for cellular respiration

Preparation Methods

Synthetic Routes and Reaction Conditions

Fumaric acid, bis(2-naphthyl) ester can be synthesized through the esterification of fumaric acid with 2-naphthol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the reactants are heated together to form the ester.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous feeding of fumaric acid and 2-naphthol into a reactor, along with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Fumaric acid, bis(2-naphthyl) ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to fumaric acid and 2-naphthol in the presence of water and an acid or base catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl groups, leading to the formation of quinones.

    Substitution: The ester can participate in substitution reactions, where the naphthyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed

    Hydrolysis: Fumaric acid and 2-naphthol.

    Oxidation: Quinones and other oxidized derivatives.

    Substitution: Substituted naphthyl esters.

Scientific Research Applications

Fumaric acid, bis(2-naphthyl) ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating conditions related to oxidative stress and inflammation.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of fumaric acid, bis(2-naphthyl) ester involves its interaction with cellular pathways related to oxidative stress and inflammation. The compound is believed to activate the nuclear factor (erythroid-derived 2)-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative damage. By activating Nrf2, the compound enhances the expression of antioxidant enzymes and reduces the levels of reactive oxygen species (ROS) in cells.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Another ester of fumaric acid, widely used in the treatment of multiple sclerosis and psoriasis.

    Monoethyl fumarate: A simpler ester of fumaric acid with similar biological activities.

    Fumaric acid, bis(2-ethylhexyl) ester: Used in industrial applications as a plasticizer and surfactant.

Uniqueness

Fumaric acid, bis(2-naphthyl) ester is unique due to the presence of the naphthyl groups, which impart distinct chemical and biological properties. The naphthyl groups enhance the compound’s ability to participate in various chemical reactions and may contribute to its potential therapeutic effects.

Properties

CAS No.

73839-82-4

Molecular Formula

C24H16O4

Molecular Weight

368.4 g/mol

IUPAC Name

dinaphthalen-2-yl (Z)-but-2-enedioate

InChI

InChI=1S/C24H16O4/c25-23(27-21-11-9-17-5-1-3-7-19(17)15-21)13-14-24(26)28-22-12-10-18-6-2-4-8-20(18)16-22/h1-16H/b14-13-

InChI Key

OQTWKMMWTVEVPX-YPKPFQOOSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)/C=C\C(=O)OC3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C=CC(=O)OC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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